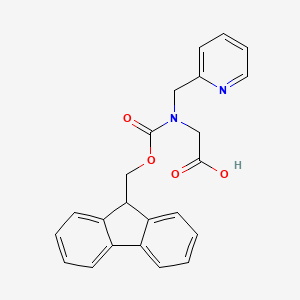

N-Fmoc-N-(2-pyridinylmethyl)-glycine

Overview

Description

N-Fmoc-N-(2-pyridinylmethyl)-glycine is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound’s structure also includes a pyridin-2-ylmethyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(2-pyridinylmethyl)-glycine typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using Fmoc chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with pyridin-2-ylmethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of the Fmoc group using a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(2-pyridinylmethyl)-glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and fluorenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Fmoc-N-(2-pyridinylmethyl)-glycine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Fmoc-N-(2-pyridinylmethyl)-glycine involves its interaction with specific molecular targets. The Fmoc group acts as a protective group, allowing selective reactions to occur at other functional sites. The pyridin-2-ylmethyl group can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

N-Fmoc-N-(2-pyridinylmethyl)-glycine is unique due to the presence of both the Fmoc and pyridin-2-ylmethyl groups. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industrial settings.

Biological Activity

N-Fmoc-N-(2-pyridinylmethyl)-glycine is a non-natural amino acid derivative that has garnered attention in various fields of biochemical research, particularly in peptide synthesis and drug development. This article delves into the biological activities associated with this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the presence of a pyridine moiety. This structural configuration enhances its stability and solubility, making it suitable for various applications in medicinal chemistry.

1. Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. Its unique structure allows for the incorporation of diverse functionalities into peptides, enabling researchers to design compounds with specific biological activities. The Fmoc group facilitates solid-phase peptide synthesis (SPPS), which is widely used for creating peptides with high purity and yield.

2. Drug Development

Research indicates that derivatives of this compound exhibit promising pharmacological properties. For instance, studies have shown that this compound can enhance the binding affinity of peptides to target receptors, thereby improving their therapeutic efficacy. It has been particularly noted for its potential in developing peptide-based therapeutics aimed at specific biological pathways, including cancer treatment and antimicrobial activity .

Table 1: Summary of Biological Activities

Case Study: Opioid Receptor Binding

In a study examining the binding characteristics of various peptide analogues, this compound was incorporated into peptides designed to interact with opioid receptors. The results indicated that modifications using this compound did not adversely affect binding affinity at kappa receptors while showing varied effects on mu and delta receptors . This suggests its utility in designing analgesic drugs with optimized receptor interactions.

Case Study: Anticancer Activity

Another significant study focused on the anticancer properties of peptides containing this compound. The results demonstrated that these peptides could inhibit the growth of specific cancer cell lines by targeting integrin receptors involved in cell adhesion and migration . The incorporation of this amino acid enhanced the cytotoxicity of the peptides, making them potential candidates for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : By modifying peptide structures, this compound can enhance or inhibit interactions with specific receptors, influencing signaling pathways.

- Stability Enhancement : The Fmoc group provides protection against enzymatic degradation, allowing for longer circulation times in biological systems.

- Targeted Delivery : Its ability to form conjugates with other biomolecules facilitates targeted drug delivery systems, increasing therapeutic efficacy while minimizing side effects.

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-7-5-6-12-24-16)23(28)29-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUENHVNJMHJPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=CC=N4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258332-50-2 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.